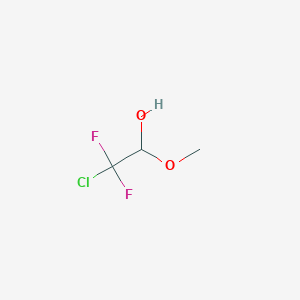
2-Chloro-2,2-difluoro-1-methoxyethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2,2-difluoro-1-methoxyethanol is a chemical compound characterized by the presence of chlorine, fluorine, and methoxy groups attached to an ethanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,2-difluoro-1-methoxyethanol typically involves the reaction of 2-chloro-2,2-difluoroacetophenone with methanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB) in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2,2-difluoro-1-methoxyethanol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form simpler alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products Formed
Substitution: Formation of various substituted ethers or esters.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of simpler alcohols or hydrocarbons.
Applications De Recherche Scientifique
2-Chloro-2,2-difluoro-1-methoxyethanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Chloro-2,2-difluoro-1-methoxyethanol involves its ability to act as a difluoromethylating agent. The compound can transfer difluoromethyl groups to various substrates, thereby modifying their chemical and biological properties. This process often involves the formation of reactive intermediates that facilitate the transfer of the difluoromethyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-2,2-difluoroacetophenone: Used in similar difluoromethylation reactions.
2-Chloro-1,1-difluoroethane: Another compound with difluoromethyl groups, used in different chemical reactions.
Uniqueness
2-Chloro-2,2-difluoro-1-methoxyethanol is unique due to its combination of chlorine, fluorine, and methoxy groups, which confer distinct reactivity and stability. This makes it a valuable reagent in synthetic chemistry and a potential candidate for developing new pharmaceuticals and materials.
Propriétés
Numéro CAS |
815-08-7 |
|---|---|
Formule moléculaire |
C3H5ClF2O2 |
Poids moléculaire |
146.52 g/mol |
Nom IUPAC |
2-chloro-2,2-difluoro-1-methoxyethanol |
InChI |
InChI=1S/C3H5ClF2O2/c1-8-2(7)3(4,5)6/h2,7H,1H3 |
Clé InChI |
XZJQWLAQMFMXTC-UHFFFAOYSA-N |
SMILES canonique |
COC(C(F)(F)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


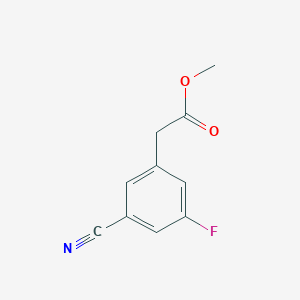
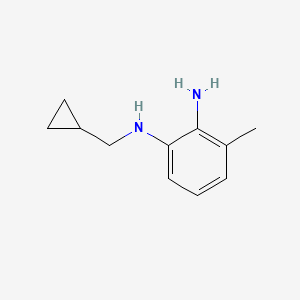
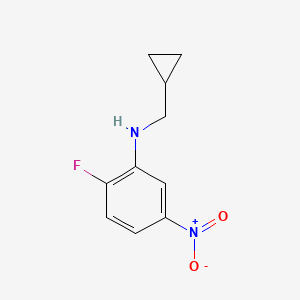
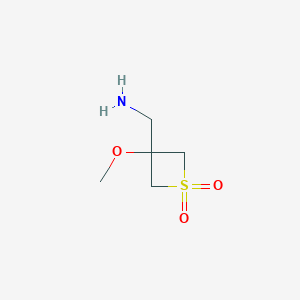



methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12086151.png)
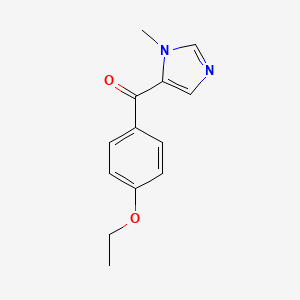
![4-chloro-4-fluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12086158.png)
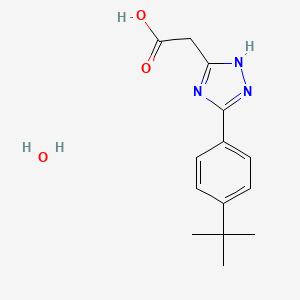
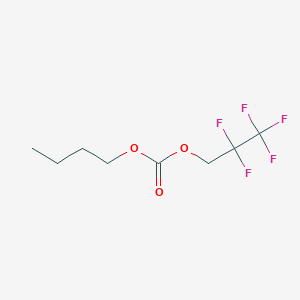
![3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B12086193.png)
![2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide](/img/structure/B12086194.png)
